molecular formula C22H21N3O2S B3008648 4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893990-14-2

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Numéro de catalogue: B3008648
Numéro CAS: 893990-14-2
Poids moléculaire: 391.49
Clé InChI: IBIAUESLAUGOEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to an imidazo[2,1-b]thiazole scaffold. The compound features a butoxy substituent on the benzamide moiety and a phenyl group at the 6-position of the imidazothiazole ring. This structural framework is reminiscent of cyclooxygenase-2 (COX-2) inhibitors reported in the literature, where the imidazothiazole ring serves as a critical pharmacophore for enzyme interaction .

Propriétés

IUPAC Name

4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIAUESLAUGOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multicomponent reactions. One common method is the PdI2/KI-catalyzed oxidative aminocarbonylation, which involves the following steps :

    N-deprotection: Removal of protecting groups from the starting materials.

    Oxidative aminocarbonylation: Reaction of N-propargylthiazol-2-amines with carbon monoxide and a secondary amine under oxidative conditions to form 2-ynamides.

    Dearomative cyclization: Intramolecular conjugate addition of thiazolic nitrogen to the 2-ynamide moiety.

    Aromatization: Proton-shift isomerization to form the final imidazo[2,1-b]thiazole product.

The reaction conditions typically involve temperatures around 100°C and pressures of 20 atm in a CO-air mixture .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. The PdI2/KI catalytic system is particularly advantageous due to its versatility and efficiency in promoting carbonylation reactions .

Analyse Des Réactions Chimiques

Types of Reactions

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives .

Applications De Recherche Scientifique

Overview

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound belonging to the imidazo[2,1-b]thiazole class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a benzamide core, an imidazo[2,1-b]thiazole ring, and a butoxy group, contributing to its pharmacological properties.

Biological Activities

The compound exhibits various biological activities:

Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant growth inhibitory effects on multiple human cancer cell lines. For instance, imidazo[2,1-b]thiazole derivatives have been shown to possess anticancer properties through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimicrobial activities against various pathogens. Compounds in this class have been reported to exhibit potent antibacterial and antifungal activities. For example, certain derivatives displayed minimal inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .

Antitubercular Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as antitubercular agents. For instance, specific derivatives showed selective inhibition against Mycobacterium tuberculosis with IC50 values indicating significant potency . This suggests that this compound could be explored further for its efficacy against tuberculosis.

Case Studies

Several studies have documented the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives:

  • Study on Antimicrobial Activity : A series of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were synthesized and tested for their antimicrobial properties. One compound demonstrated significant antibacterial activity with an MIC of 5.19 µM against Staphylococcus aureus .
  • Anticancer Evaluation : Another investigation focused on the anticancer potential of various imidazo[2,1-b]thiazole derivatives. The study found that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer drugs .

Comparaison Avec Des Composés Similaires

Key Compounds for Comparison

Compound Name Substituents (Imidazothiazole Position) Benzamide/Amide Modifications Biological Activity (IC₅₀, COX-2) Selectivity Index (COX-2/COX-1) References
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) C-5: Mannich base (N,N-dimethylamine) C-6: 4-Methylsulfonylphenyl 0.08 µM 313.7
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide N/A (benzothiazole core) C-4: Methoxy; C-6: Methoxy Not reported Not reported
3,4,5-Trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide (SRT1460) C-3: Piperazinemethyl C-2: Trimethoxybenzamide Not reported Not reported
4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}benzamide C-5: Methyl; C-6: 4-Fluorophenyl C-4: Fluoro Not reported Not reported
2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine C-3: Morpholinomethyl C-2: 4-Methylsulfonylphenyl 0.07 µM 217.1

Critical Observations

Substituent Position and Size: The C-5 position of the imidazothiazole ring is a key determinant of COX-2 selectivity. Compound 6a (C-5 Mannich base) achieves high selectivity (SI = 313.7) due to its bulky, polar amine group, which likely enhances hydrogen bonding with COX-2's hydrophobic pocket . Piperazine or morpholine substituents (e.g., SRT1460) introduce basic nitrogen atoms, which can improve solubility and binding affinity through protonation at physiological pH .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Methylsulfonyl groups (as in 6a and the imidazo[1,2-a]pyridine analog) are strong electron-withdrawing moieties that enhance COX-2 binding via interactions with Arg120 and Tyr355 residues . The butoxy group in the target compound is electron-donating, which may alter electronic distribution and reduce enzyme affinity compared to methylsulfonyl analogs.

Benzamide Modifications :

  • Methoxy or fluoro substituents on the benzamide (e.g., and ) modulate steric and electronic effects. The butoxy chain in the target compound introduces a longer alkyl group, which may extend into hydrophobic regions of the COX-2 active site but could also increase metabolic instability .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Bulky substituents like piperazine (SRT1460) or morpholine may reduce cytochrome P450-mediated metabolism, whereas the butoxy chain could be susceptible to oxidative degradation .

Activité Biologique

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole derivative class. This class is recognized for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The unique structure of this compound, characterized by a benzamide core and an imidazo[2,1-b]thiazole ring, positions it as a promising candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's IUPAC name is 4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide. Its molecular formula is C22H21N3O2SC_{22}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 393.48 g/mol. The presence of the butoxy group enhances lipophilicity, which may improve bioavailability and cellular uptake.

PropertyValue
Molecular FormulaC22H21N3O2S
Molecular Weight393.48 g/mol
IUPAC Name4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

Anticancer Properties

The anticancer activity of imidazo[2,1-b]thiazole derivatives has been widely documented. A study demonstrated that related compounds inhibited cell proliferation in leukemia and other cancer cell lines. For example, derivatives with similar structures displayed IC50 values ranging from 2.03 mM to over 7 mM against Mycobacterium tuberculosis (Mtb), suggesting potential cytotoxic effects against cancer cells as well .

Case Studies

  • Anticancer Evaluation : In a comparative study of various imidazo[2,1-b]thiazole derivatives, compounds were synthesized and tested against cancer cell lines. The most active derivatives showed significant inhibition of tumor growth in vitro and in vivo models.
  • Antimicrobial Testing : Another study focused on the synthesis of novel benzamide derivatives that included imidazo[2,1-b]thiazole moieties. Results indicated moderate to high potency against specific bacterial strains in ELISA-based assays .

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or pathways within microbial or cancerous cells. The imidazo[2,1-b]thiazole core is believed to interact with DNA or RNA synthesis pathways or disrupt cellular signaling processes essential for proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling the imidazo[2,1-b]thiazole core with a substituted benzamide. Microwave-assisted synthesis (e.g., 130°C for 45 min in ethanol) improves reaction efficiency compared to traditional reflux methods . Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography is critical for isolating high-purity products. Key variables include solvent choice, temperature, and catalyst presence. For example, glacial acetic acid is often used as a catalyst in similar imidazo-thiazole syntheses .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D molecular geometry, including bond angles and dihedral angles between aromatic systems (e.g., benzothiazole and phenyl rings) . Complementary techniques include:

  • FT-IR : Validates functional groups (e.g., C=N stretch at ~1641 cm⁻¹, C-S bonds at ~777 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, such as distinguishing imidazo-thiazole protons from benzamide substituents .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound, and which assay systems are used?

  • Methodology : In vitro assays screen for anticancer, antimicrobial, or enzyme-inhibitory activity. For example:

  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values against leukemia or breast cancer) .
  • Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and pharmacokinetics?

  • Methodology : Structure-Activity Relationship (SAR) studies systematically alter functional groups (e.g., replacing the 4-butoxy group with trifluoromethyl or halogen substituents). Key findings include:

  • Lipophilicity : The 4-butoxy group enhances membrane permeability, while electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .
  • Bioavailability : Substituents on the phenyl ring influence solubility and plasma protein binding, as shown in pharmacokinetic studies using HPLC-MS .
  • Target Binding : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like kinase ATP-binding pockets .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from differences in cell line genetic profiles or assay conditions (e.g., serum concentration, incubation time).
  • Resolution Strategies :

  • Standardized Protocols : Use established cell lines (e.g., NCI-60 panel) and replicate assays under controlled conditions .
  • Purity Verification : HPLC or LC-MS to confirm compound integrity (>95% purity) .
  • Mechanistic Studies : Compare apoptosis induction (via flow cytometry) or cell cycle arrest (via Western blotting) across conflicting studies .

Q. What computational or experimental methods elucidate the compound’s mechanism of action?

  • Computational :

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., tubulin or topoisomerase II) over nanosecond timescales .
  • QSAR Modeling : Predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .
    • Experimental :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets .
  • CRISPR-Cas9 Knockout : Validates target relevance by assessing resistance in gene-edited cell lines .

Methodological Guidance

Q. How to design robust dose-response experiments for in vitro efficacy studies?

  • Steps :

Dose Range : Test 5–8 concentrations (e.g., 0.1–100 µM) to capture full sigmoidal curves.

Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).

Replicates : Minimum triplicate wells per dose to assess variability.

Endpoint Detection : Use fluorometric/colorimetric readouts (e.g., resazurin for viability) .

Q. What strategies mitigate crystallization challenges during structural analysis?

  • Approaches :

  • Solvent Screening : Test polar/non-polar solvents (e.g., ethanol, hexane) for slow evaporation.
  • Temperature Gradients : Gradual cooling from saturated solutions promotes crystal growth .
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.